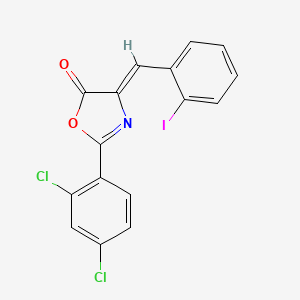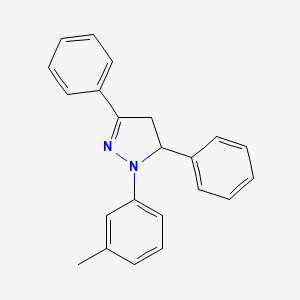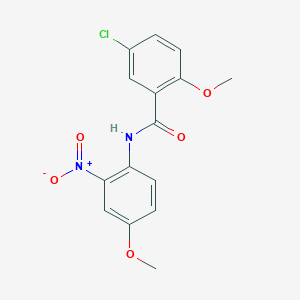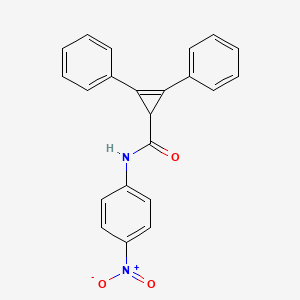
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a heterocyclic compound that contains an oxazole ring and an imine group. It is synthesized through a multistep process and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer agents. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antiviral, antioxidant, and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. However, one of the limitations of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its complex synthesis method, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new anticancer agents based on the structure of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in the treatment of viral infections and inflammatory and oxidative stress-related diseases. Further studies are also needed to optimize the synthesis method of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one and to improve its availability for use in lab experiments.
Synthesis Methods
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-iodobenzylamine to form the amide. This amide is then cyclized with triethylamine and carbon disulfide to form the oxazole ring. The resulting compound is then deprotected to obtain 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one.
Scientific Research Applications
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-5-6-11(12(18)8-10)15-20-14(16(21)22-15)7-9-3-1-2-4-13(9)19/h1-8H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYJRSACJXDME-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)


![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)

